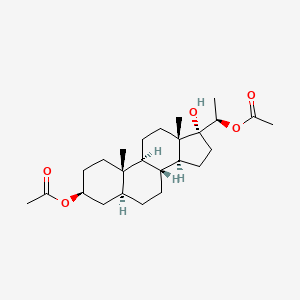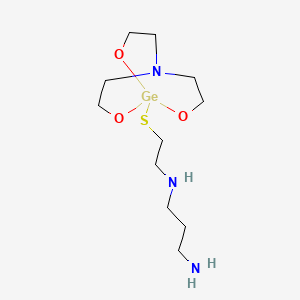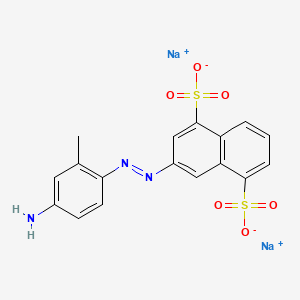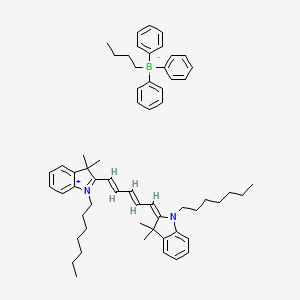
Allopregnane-3beta,17alpha,20beta-triol 3,20-diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allopregnane-3beta,17alpha,20beta-triol 3,20-diacetate is a steroid derivative with a molecular formula of C25H40O5 and a molecular weight of 420.58 . This compound is a derivative of allopregnane, a type of steroid that is naturally found in the human body. It is characterized by the presence of three hydroxyl groups at positions 3beta, 17alpha, and 20beta, which are acetylated to form the diacetate derivative .
Vorbereitungsmethoden
The synthesis of Allopregnane-3beta,17alpha,20beta-triol 3,20-diacetate can be achieved through several synthetic routes. One common method involves the acetylation of Allopregnane-3beta,17alpha,20beta-triol. This process typically uses acetic anhydride in the presence of a base such as pyridine to form the diacetate derivative . The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization from solvents like pentane .
Analyse Chemischer Reaktionen
Allopregnane-3beta,17alpha,20beta-triol 3,20-diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Allopregnane-3beta,17alpha,20beta-triol 3,20-diacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroid derivatives.
Biology: This compound is studied for its potential role in modulating biological processes, such as hormone regulation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the endocrine system.
Industry: It is used in the production of steroid-based pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Allopregnane-3beta,17alpha,20beta-triol 3,20-diacetate involves its interaction with steroid receptors in the body. It can bind to these receptors and modulate their activity, leading to changes in gene expression and cellular function. The molecular targets and pathways involved include the glucocorticoid receptor and the mineralocorticoid receptor, which play key roles in regulating various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Allopregnane-3beta,17alpha,20beta-triol 3,20-diacetate can be compared with other similar compounds, such as:
Allopregnane-3beta,17alpha,20beta-triol: The non-acetylated form of the compound.
Allopregnane-3beta,17alpha,21-triol-11,20-dione: Another steroid derivative with different functional groups.
5alpha-Pregnane-3beta,20beta-diol: A related compound with hydroxyl groups at different positions.
The uniqueness of this compound lies in its specific acetylation pattern, which can influence its biological activity and chemical reactivity .
Eigenschaften
CAS-Nummer |
6170-18-9 |
|---|---|
Molekularformel |
C25H40O5 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
[(3S,5S,8R,9S,10S,13S,14S,17R)-17-[(1R)-1-acetyloxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H40O5/c1-15(29-16(2)26)25(28)13-10-22-20-7-6-18-14-19(30-17(3)27)8-11-23(18,4)21(20)9-12-24(22,25)5/h15,18-22,28H,6-14H2,1-5H3/t15-,18+,19+,20-,21+,22+,23+,24+,25+/m1/s1 |
InChI-Schlüssel |
COXXOOWTEWCQRW-OQRGXACUSA-N |
Isomerische SMILES |
C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O)OC(=O)C |
Kanonische SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)


![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)


![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
![14-oxa-10-thia-1,12-diazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-3(11),4(9),12,15,17,19-hexaen-2-one](/img/structure/B12784893.png)


